molecular formula C8H7F3 B133577 2-Methylbenzotrifluoride CAS No. 13630-19-8

2-Methylbenzotrifluoride

Cat. No. B133577
Key on ui cas rn: 13630-19-8
M. Wt: 160.14 g/mol
InChI Key: DVFVNJHIVAPTMS-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

To a solution of ethyl 2-ethoxy-4-methylbenzoate (100 mg, 0.481 mmol) in 2 mL of trifluoromethyl toluene was added NBS (94 mg, 0.529 mmol) and AIBN (10 mg) in portions. The mixture was heated to reflux and stirred for 24 h. The reaction mixture was concentrated, diluted with 10 mL of EA, washed with 5 mL of 4 N NaOH, 5 mL of brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford ethyl 4-(bromomethyl)-2-ethoxybenzoate as brown oil (42 mg, 30%), which was used for the next step directly.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].C1C(=O)N([Br:23])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>FC(C1C=CC=CC=1C)(F)F>[Br:23][CH2:15][C:13]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:4]([O:3][CH2:1][CH3:2])[CH:14]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=CC(=C1)C
Name
Quantity
94 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
FC(F)(F)C1=C(C=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with 10 mL of EA
WASH
Type
WASH
Details
washed with 5 mL of 4 N NaOH, 5 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)OCC)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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